Tafluprost etilamida

Descripción general

Descripción

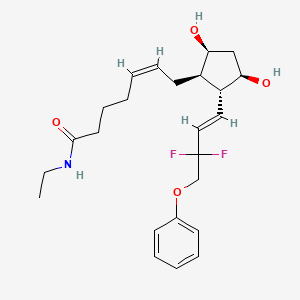

Amida de tafluprost etilo: es un derivado de prostaglandina conocido por su capacidad para reducir la presión intraocular e influir en el crecimiento de las pestañas. Se utiliza comúnmente en colirios antiglaucoma y cosméticos .

Aplicaciones Científicas De Investigación

Ocular Hypertension and Glaucoma Treatment

Tafluprost ethyl amide is primarily utilized for managing intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) and ocular hypertension (OH).

- Mechanism of Action : Similar to other prostaglandin analogs like latanoprost and travoprost, tafluprost exerts its effects by increasing uveoscleral outflow, thereby reducing IOP .

-

Clinical Studies :

- A multicenter prospective study known as the VISIONARY trial demonstrated that the fixed-dose combination of preservative-free tafluprost with timolol significantly reduced IOP over six months .

- A meta-analysis comparing tafluprost with latanoprost indicated comparable efficacy in lowering IOP with no significant differences in tolerability profiles .

Cosmetic Applications

Tafluprost ethyl amide is also recognized for its cosmetic benefits, particularly in enhancing eyelash growth.

- Eyelash Hypotrichosis : Formulations containing tafluprost ethyl amide are used to treat eyelash hypotrichosis, promoting longer and thicker eyelashes. This application parallels that of bimatoprost, another prostaglandin analog known for similar effects .

Efficacy Studies

Research indicates that tafluprost ethyl amide maintains effective IOP control while offering additional benefits for ocular surface health.

- A study involving treatment-naïve patients demonstrated sustained IOP reduction alongside improved fluorescein staining scores and tear break-up time (TBUT), indicating enhanced ocular surface integrity .

Safety Profile

The safety profile of tafluprost ethyl amide has been evaluated across various studies:

- Adverse Events : Common side effects include conjunctival hyperemia and dry eye sensations; however, these are generally mild and transient .

- A comprehensive safety assessment indicated that systemic side effects are rare, reinforcing the compound's favorable safety profile in both ophthalmic and cosmetic applications .

Clinical Case Report on OAG Treatment

A clinical case study involving a patient with OAG switched to tafluprost from another prostaglandin analog. The patient exhibited significant improvements in TBUT and reduced conjunctival hyperemia while maintaining stable IOP levels throughout the treatment period .

| Parameter | Baseline | After Treatment |

|---|---|---|

| IOP (mmHg) | 12.8 | 12.3 |

| TBUT (seconds) | - | +1.2 |

| Conjunctival Hyperemia (%) | 58.5 | 94.1 |

Eyelash Growth Enhancement Study

In a cosmetic application study, participants using tafluprost ethyl amide reported noticeable improvements in eyelash length and thickness after consistent use over several weeks, demonstrating its effectiveness beyond ophthalmic uses .

Mecanismo De Acción

La amida de tafluprost etilo es un profármaco que se hidroliza por las esterasas corneales para formar su metabolito ácido activo. Esta forma activa es un agonista selectivo del receptor de prostaglandina F, que aumenta la salida del humor acuoso de los ojos, reduciendo así la presión intraocular . El principal mecanismo de acción implica un aumento del flujo uveoscleral .

Análisis Bioquímico

Biochemical Properties

Tafluprost ethyl amide interacts with the FP receptor, a type of prostaglandin receptor . It has an affinity for the FP receptor that is approximately 12 times higher than that of the carboxylic acid of latanoprost . This interaction plays a crucial role in its function as an ocular hypotensive agent .

Cellular Effects

Tafluprost ethyl amide has been shown to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This reduction in IOP is believed to be due to an increase in the outflow of aqueous humor . Additionally, Tafluprost ethyl amide is capable of influencing eyelash growth .

Molecular Mechanism

The molecular mechanism of Tafluprost ethyl amide involves its conversion into its biologically active acid metabolite via hydrolysis by corneal esterases . This metabolite then exerts its effects at the molecular level, including binding interactions with the FP receptor .

Temporal Effects in Laboratory Settings

The effects of Tafluprost ethyl amide have been observed over time in laboratory settings. For instance, a significant reduction in IOP was observed at each visit compared with baseline . This suggests that Tafluprost ethyl amide has a sustained and significant effect on reducing IOP .

Metabolic Pathways

Tafluprost ethyl amide is an ester prodrug which is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite . This metabolite is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .

Transport and Distribution

The transport and distribution of Tafluprost ethyl amide within cells and tissues occur through its absorption through the cornea following instillation . The compound’s lipophilic nature, due to its status as an ester, allows for quick absorption .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de amida de tafluprost etilo implica varios pasos clave. Un método notable incluye la olefinación de Julia–Lythgoe de una fenilsulfona de prostaglandina estructuralmente avanzada con un sintón de cadena ω-aldehído. Esto va seguido de desoxifluoración de una trans-13,14-en-15-ona con Deoxo-Fluor, hidrólisis de los grupos protectores y esterificación final del ácido .

Métodos de producción industrial: La producción industrial de amida de tafluprost etilo aprovecha la misma fenilsulfona de prostaglandina como material de partida, que también se utiliza en la síntesis de otros análogos de prostaglandina F2α antiglaucoma disponibles comercialmente. Este enfoque reduce significativamente los costes de fabricación y garantiza la preparación de amida de tafluprost etilo de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La amida de tafluprost etilo experimenta diversas reacciones químicas, entre ellas:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el periodinano de Dess-Martin (DMP) y bicarbonato de sodio en diclorometano a 0°C.

Reducción: Reactivos como el hidruro de diisobutilaluminio (DIBAL-H) en diclorometano a -78°C.

Sustitución: Reactivos como el fenol, la trifenilfosfina y el azodicarboxilato de diisopropilo en tolueno a 99–100°C.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen el éster metílico de tafluprost y la amida de tafluprost etilo .

Comparación Con Compuestos Similares

Compuestos similares:

- Latanoprost

- Travoprost

- Bimatoprost

Comparación: La amida de tafluprost etilo es única debido a sus modificaciones estructurales específicas, como la presencia de grupos difluoro y fenoxi, que mejoran su eficacia y reducen los efectos secundarios en comparación con otros análogos de prostaglandina .

Actividad Biológica

Tafluprost ethyl amide is a derivative of tafluprost, a prostaglandin analog primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. This article delves into the biological activity of tafluprost ethyl amide, focusing on its pharmacological effects, metabolic pathways, and safety assessments based on diverse research findings.

Tafluprost ethyl amide acts as an agonist at the FP prostaglandin receptor, which is crucial for lowering intraocular pressure (IOP). The compound is a prodrug that is converted into tafluprost acid upon administration, which then exerts its effects through receptor activation. The unique fluorination at carbon 15 enhances its potency compared to other prostaglandin analogs, such as bimatoprost and latanoprost .

Metabolic Pathways

Tafluprost ethyl amide undergoes significant metabolic transformation. Studies indicate that upon dermal application, it penetrates human skin and is metabolized into tafluprost acid, which is responsible for its therapeutic effects. An in vitro study demonstrated that approximately 65.8% to 71.2% of the compound converts to the active form during skin metabolism .

Absorption Studies

A dermal penetration study revealed an absorption rate of 6.51% ± 2.16% for tafluprost ethyl amide when applied to human skin, indicating a moderate level of bioavailability through topical administration .

| Study | Absorption Rate | Metabolite Formation |

|---|---|---|

| In vitro dermal penetration | 6.51% ± 2.16% | 65.8% - 71.2% tafluprost acid |

Intraocular Pressure Reduction

Tafluprost ethyl amide has shown significant efficacy in reducing IOP in patients with open-angle glaucoma. A fixed-dose combination product containing tafluprost (0.0015%) and timolol (0.5%) achieved mean IOP reductions of up to 40%, demonstrating its effectiveness in clinical settings .

Case Studies

Clinical trials have indicated that patients using tafluprost-based therapies experience fewer side effects compared to those on other prostaglandin analogs. For instance, a study comparing various fixed-combination products highlighted that tafluprost resulted in less conjunctival hyperemia and superficial ocular side effects .

Toxicological Assessments

The safety assessment of tafluprost ethyl amide has been rigorous, with studies indicating no significant systemic toxicity at therapeutic doses. The No Observed Adverse Effect Levels (NOAELs) for intravenous administration ranged from 1 to 100 µg/kg bw/day, with lower values noted for dermal exposure .

| Route of Administration | NOAEL |

|---|---|

| Intravenous | 1 - 100 µg/kg bw/day |

| Subcutaneous | <3 - 100 µg/kg bw/day |

| Dermal | Higher NOAELs observed |

Reproductive Toxicity

Reproductive toxicity studies conducted on rats indicated a NOAEL of 100 µg/kg bw/day via intravenous route, with developmental toxicity noted at higher doses . These findings underscore the importance of careful dosing in potential therapeutic applications.

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZKLIPANASSBD-MSHHKXPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185851-52-8 | |

| Record name | Taflpostamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185851528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Heptenamide, 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-N-ethyl-, (5Z)- (ACI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl Tafluprostamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJG9Y3YD25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of developing a novel synthesis route for prostaglandin analogs like Tafluprost?

A1: The research highlights the economic benefits of developing a novel convergent synthesis route for Tafluprost []. Using a common starting material, prostaglandin phenylsulfone 16, for the synthesis of various prostaglandin analogs (latanoprost, travoprost, bimatoprost, and tafluprost) offers significant cost reductions in large-scale production. This approach streamlines the manufacturing process and allows for the efficient production of multiple medications from a common precursor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.